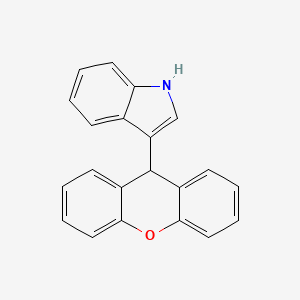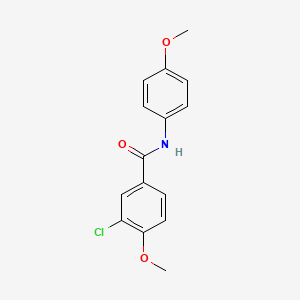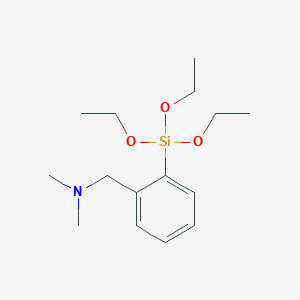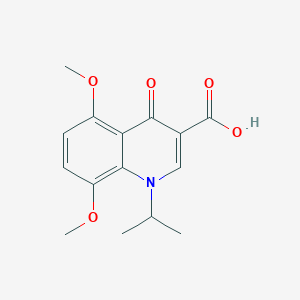![molecular formula C17H32O2Si B11834755 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a triethylsilyloxy group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring. The triethylsilyloxy group can be introduced through silylation reactions using reagents such as triethylsilyl chloride in the presence of a base like imidazole .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Scientific Research Applications
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
Triethylsilyl ethers: Compounds with a triethylsilyloxy group attached to various organic backbones.
Conjugated dienes: Molecules with similar diene systems but different substituents.
Uniqueness
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is unique due to the combination of its cyclohexane ring, triethylsilyloxy group, and conjugated diene system. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H32O2Si |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2Si/c1-5-16(19-20(6-2,7-3)8-4)12-15-17(18)13-10-9-11-14-17/h5,12,18H,1,6-11,13-15H2,2-4H3/b16-12+ |
InChI Key |
WOOVIHXMJLUVRN-FOWTUZBSSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O/C(=C/CC1(CCCCC1)O)/C=C |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCC1(CCCCC1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)




![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)





